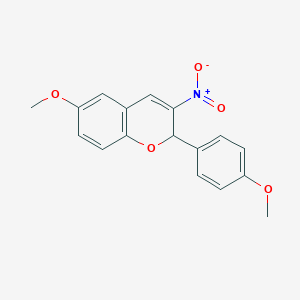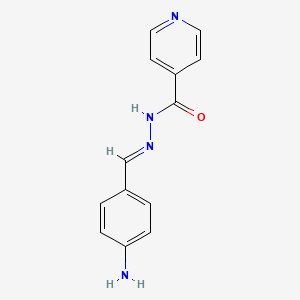![molecular formula C15H8Br2Cl2N2O3S B13807021 3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The dichlorobenzoyl group is introduced via acylation reactions, using 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carbamothioylamino group, which is typically achieved through a reaction with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is often achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the dichlorobenzoyl and carbamothioylamino groups.
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: Contains additional chlorine atoms and hydroxyl groups.
3,5-Dibromo-4-hydroxybenzoic acid: Similar but with a hydroxyl group instead of the carbamothioylamino group.
Uniqueness
3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H8Br2Cl2N2O3S |
|---|---|
分子量 |
527.0 g/mol |
IUPAC 名称 |
3,5-dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2Cl2N2O3S/c16-6-3-9(14(23)24)12(10(17)4-6)20-15(25)21-13(22)8-2-1-7(18)5-11(8)19/h1-5H,(H,23,24)(H2,20,21,22,25) |
InChI 键 |
POPOTINMIYMRBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


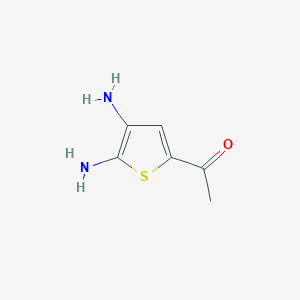
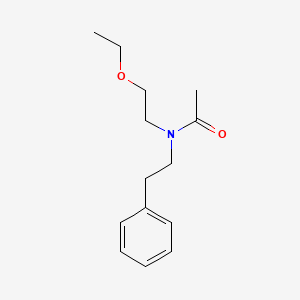
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
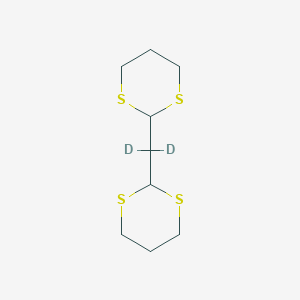
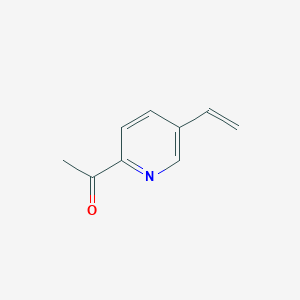
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
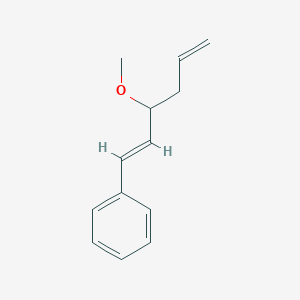
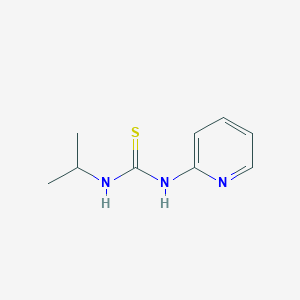
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
